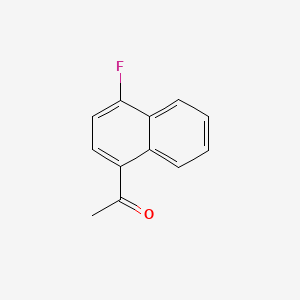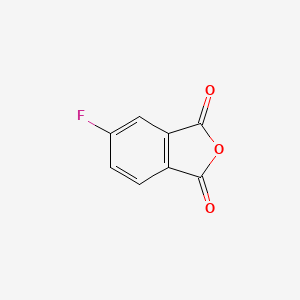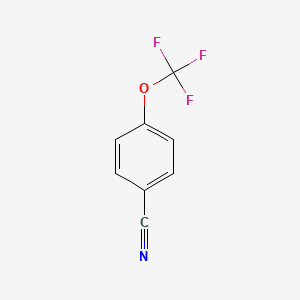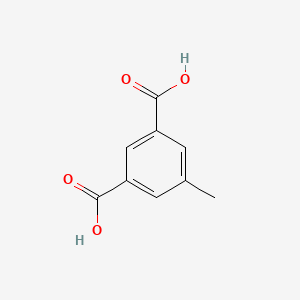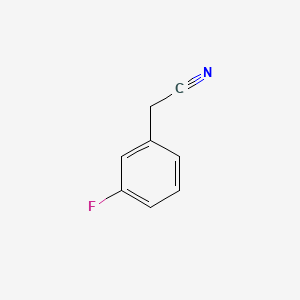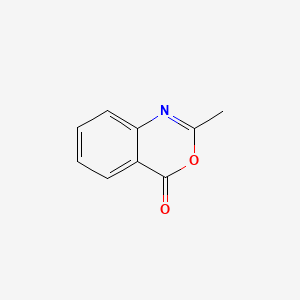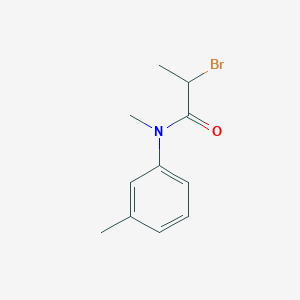
2-ブロモ-N-メチル-N-(3-メチルフェニル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-methyl-N-(3-methylphenyl)propanamide: is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structural properties.
科学的研究の応用
Chemistry: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated amides on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and receptors.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is used in the production of specialty chemicals and materials. It may be utilized in the manufacture of polymers, coatings, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide typically involves the bromination of N-methyl-N-(3-methylphenyl)propanamide. This can be achieved through the reaction of N-methyl-N-(3-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product purification can enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-N-methyl-N-(3-methylphenyl)propanamide can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of N-methyl-N-(3-methylphenyl)propanamide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N-methyl-N-(3-methylphenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-methyl-N-(3-methylphenyl)propanamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
作用機序
The mechanism of action of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, potentially altering their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Receptors: It can bind to receptors, affecting signal transduction pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and replication processes.
類似化合物との比較
- 2-bromo-N-(3-methylphenyl)propanamide
- 2-bromo-N-methyl-N-(2-methylphenyl)propanamide
- 2-bromo-N-methyl-N-(4-methylphenyl)propanamide
Uniqueness: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The specific positioning of the methyl group at the 3-position of the phenyl ring also influences its reactivity and interactions with other molecules.
特性
IUPAC Name |
2-bromo-N-methyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-5-4-6-10(7-8)13(3)11(14)9(2)12/h4-7,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABQZXZEHHUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
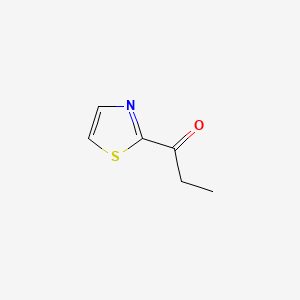
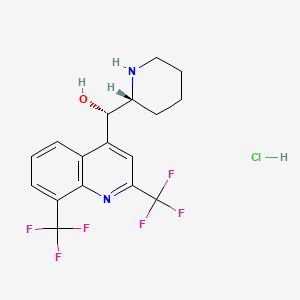
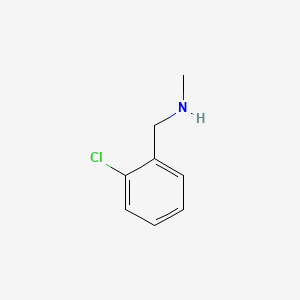
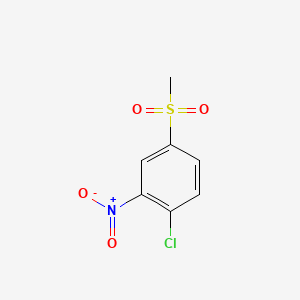
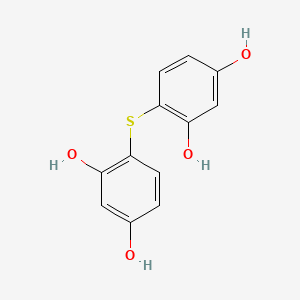
![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
